![molecular formula C17H17FN2O4S B2966966 3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid CAS No. 438029-79-9](/img/structure/B2966966.png)
3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in cell growth, differentiation, and apoptosis .
Action Environment
The action, efficacy, and stability of 3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid are likely influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells .
準備方法
The synthesis of 3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid involves several steps, typically starting with the preparation of the piperazine ring and the subsequent attachment of the fluoro-phenyl and benzoic acid groups. The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include palladium-catalyzed arylation, Suzuki-Miyaura cross-coupling, and electrophilic aromatic substitution . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid is widely used in scientific research, particularly in the field of proteomics . It is used to study protein interactions, modifications, and functions. Additionally, this compound has applications in medicinal chemistry, where it is used to develop new therapeutic agents targeting various diseases . In biology, it is used to investigate cellular processes and molecular pathways .
類似化合物との比較
3-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-benzoic acid can be compared with other piperazine-containing compounds, such as:
1-(4-Fluorophenyl)piperazine: This compound shares the piperazine and fluoro-phenyl groups but lacks the benzoic acid moiety.
4-(4-Fluorophenyl)-1-(2-hydroxyethyl)piperazine: This compound has a similar structure but includes a hydroxyethyl group instead of the sulfonyl and benzoic acid groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c18-14-4-6-15(7-5-14)19-8-10-20(11-9-19)25(23,24)16-3-1-2-13(12-16)17(21)22/h1-7,12H,8-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVDWLWJSODXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2966883.png)
![2-[(1-Methylsulfanylcyclopropyl)methyl-(1,3-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2966884.png)
![4-tert-butyl-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2966888.png)
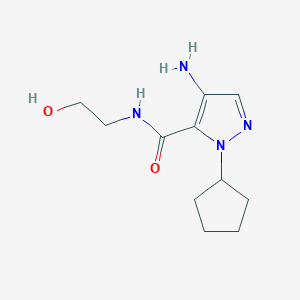
![4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione](/img/structure/B2966891.png)
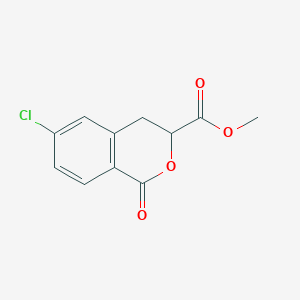
![2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2966894.png)
![2-Fluoro-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2966896.png)
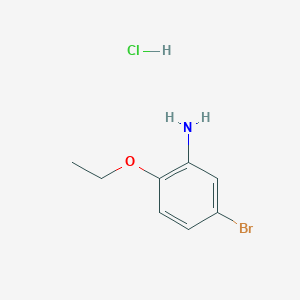
![2-methyl-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2966898.png)
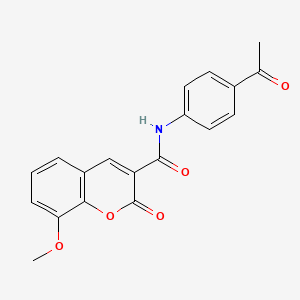
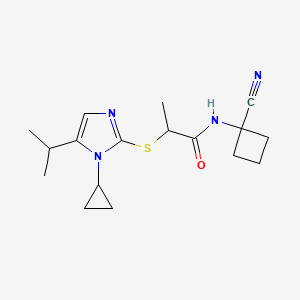
![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2966904.png)

